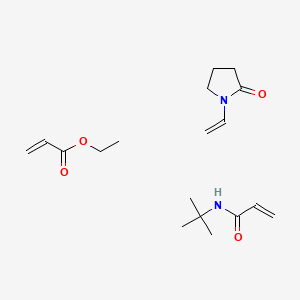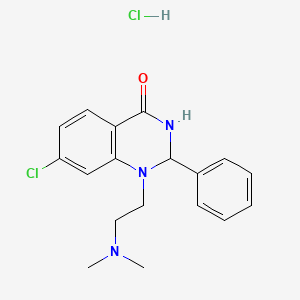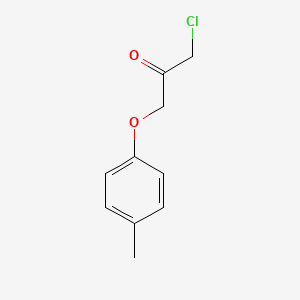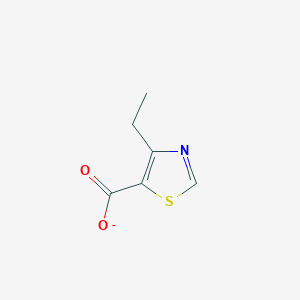
3-Phenyl-5-(piperidinomethyl)isoxazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5-(piperidinomethyl)isoxazole hydrochloride is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(piperidinomethyl)isoxazole hydrochloride typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method includes the reaction of phenylacetonitrile with hydroxylamine hydrochloride to form the nitrile oxide intermediate, which then undergoes a 1,3-dipolar cycloaddition with an appropriate alkene to form the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts, such as copper or ruthenium, can also enhance the efficiency of the cycloaddition reaction .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-(piperidinomethyl)isoxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
3-Phenyl-5-(piperidinomethyl)isoxazole hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(piperidinomethyl)isoxazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-5-(piperazin-1-ylmethyl)isoxazole hydrochloride: Similar in structure but contains a piperazine ring instead of a piperidine ring.
5-Methyl-3-phenyl-4-isoxazolyl)methylamine: Contains a methyl group on the isoxazole ring.
3-Phenyl-5-(piperidin-1-ium-1-ylmethyl)-1,2-oxazole chloride: Another structurally related compound with slight variations.
Uniqueness
3-Phenyl-5-(piperidinomethyl)isoxazole hydrochloride is unique due to its specific substitution pattern and the presence of the piperidine ring. This structural uniqueness can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1219-16-5 |
|---|---|
Molecular Formula |
C15H19ClN2O |
Molecular Weight |
278.78 g/mol |
IUPAC Name |
3-phenyl-5-(piperidin-1-ium-1-ylmethyl)-1,2-oxazole;chloride |
InChI |
InChI=1S/C15H18N2O.ClH/c1-3-7-13(8-4-1)15-11-14(18-16-15)12-17-9-5-2-6-10-17;/h1,3-4,7-8,11H,2,5-6,9-10,12H2;1H |
InChI Key |
QLCZHLCZGFVWRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CC2=CC(=NO2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


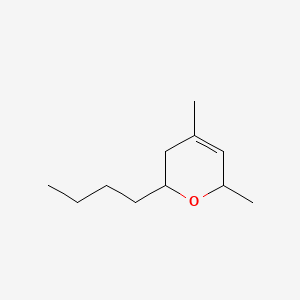
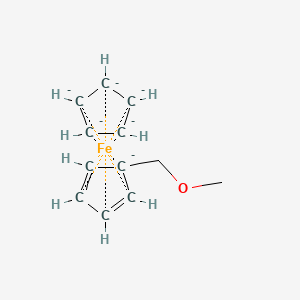

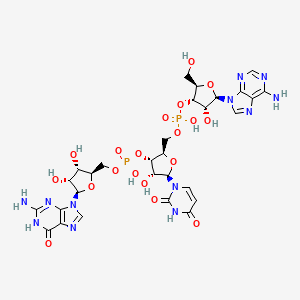

![1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B13748623.png)
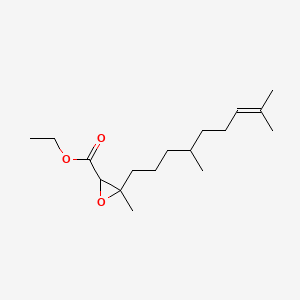
![2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13748631.png)
